molecular formula C22H24ClN5O2S B12032384 2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide CAS No. 538337-31-4

2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B12032384
CAS No.: 538337-31-4
M. Wt: 458.0 g/mol
InChI Key: WRWDPAQWBCCTQE-UHFFFAOYSA-N
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Description

  • The chloro group is introduced by reacting the triazole-containing intermediate with a chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride).
  • Sulfanylation

    • The sulfanyl group is added using a thiolating reagent (e.g., Lawesson’s reagent or thiourea).
    • This step forms the final compound.
  • Industrial Production:

    Industrial-scale production methods may involve modifications of the above synthetic route, optimization for yield, and purification steps.

    Preparation Methods

    Synthetic Routes:

    The synthesis of this compound involves several steps. One common synthetic route includes the following:

    • Formation of the Triazole Ring

      • Start with an appropriate precursor containing an allyl group.
      • Introduce the triazole ring by reacting the precursor with a suitable azide compound.
      • The reaction proceeds via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring.

    Chemical Reactions Analysis

    Reactions:

      Oxidation: The compound may undergo oxidation reactions, especially at the sulfur atom.

      Substitution: The chloro group can be substituted by various nucleophiles.

      Reduction: Reduction of the triazole ring or other functional groups is possible.

    Common Reagents and Conditions:

      Chlorination: Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

      Sulfanylation: Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) or thiourea.

      Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Copper catalyst, azide, and alkyne reactants.

    Scientific Research Applications

    This compound has diverse applications:

      Medicine: Investigated for potential therapeutic effects due to its unique structure.

      Chemical Biology: Used as a probe to study biological processes.

      Industry: May find applications in materials science or catalysis.

    Mechanism of Action

    The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

    Comparison with Similar Compounds

    While I don’t have a direct list of similar compounds, researchers often compare it to related triazole-based molecules. Its distinct features set it apart from others in this class.

    Properties

    CAS No.

    538337-31-4

    Molecular Formula

    C22H24ClN5O2S

    Molecular Weight

    458.0 g/mol

    IUPAC Name

    2-[[5-[(3-chloro-2-methylanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide

    InChI

    InChI=1S/C22H24ClN5O2S/c1-4-11-28-20(13-24-19-10-6-9-18(23)15(19)2)26-27-22(28)31-14-21(29)25-16-7-5-8-17(12-16)30-3/h4-10,12,24H,1,11,13-14H2,2-3H3,(H,25,29)

    InChI Key

    WRWDPAQWBCCTQE-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C=CC=C1Cl)NCC2=NN=C(N2CC=C)SCC(=O)NC3=CC(=CC=C3)OC

    Origin of Product

    United States

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